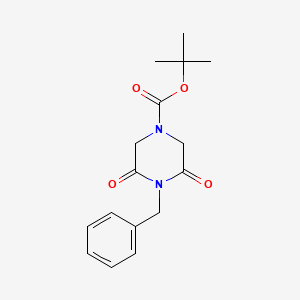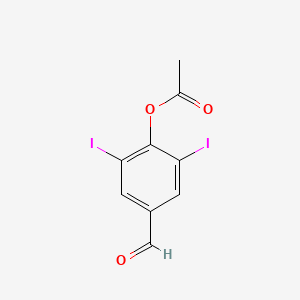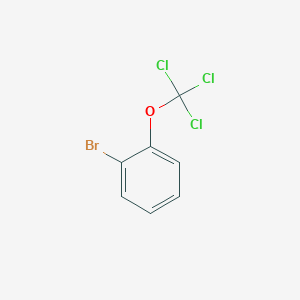
1-Bromo-2-(trichloromethoxy)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Bromo-2-(trichloromethoxy)benzene, commonly known as BTM, is a synthetic chemical compound used primarily in laboratories for a variety of applications. BTM is a colorless crystalline solid with a molecular weight of 297.6 g/mol and a melting point of 78 °C. It is a highly reactive chemical and can be used as an intermediate in chemical syntheses, as a reagent in organic synthesis, and as a catalyst in various processes. BTM is a versatile and useful compound, and has a wide range of uses in the laboratory.
Scientific Research Applications
Chemical Reactions and Intermediates
1-Bromo-2-(trichloromethoxy)benzene is involved in various chemical reactions forming different intermediates. For example, its treatment with lithium diisopropylamide (LDA) generates specific phenyllithium intermediates, which can undergo further reactions like trapping, isomerization, or elimination to form diverse compounds such as naphthalenes and epoxy naphthalenes (Schlosser & Castagnetti, 2001).
Organometallic Synthesis
It serves as a precursor in the synthesis of organometallic compounds. For instance, 1-Bromo-3,5-bis(trifluoromethyl)benzene, a compound related to 1-Bromo-2-(trichloromethoxy)benzene, has been utilized in organometallic synthesis to prepare various metal intermediates, showcasing its versatility in the field of synthetic organic chemistry (Porwisiak & Schlosser, 1996).
Catalytic Properties
Certain derivatives of 1-Bromo-2-(trichloromethoxy)benzene exhibit notable electrocatalytic properties. For example, a dinuclear palladium(I) complex derived from a related compound was shown to have the ability to generate hydrogen from acetic acid, highlighting its potential in catalytic applications (Chu et al., 2013).
Structural Analysis
This compound is also important in the field of structural analysis. Its derivatives have been used to study molecular structures and interactions, such as hydrogen bonding and π–π interactions, which are crucial for understanding the properties of complex organic molecules (Stein, Hoffmann, & Fröba, 2015).
Coordination Polymers
Derivatives of 1-Bromo-2-(trichloromethoxy)benzene have been used to create zinc(II) coordination polymers. These polymers have shown selective sorption and fluorescence sensing capabilities, which could be useful in environmental monitoring and chemical sensing applications (Hua et al., 2015).
properties
IUPAC Name |
1-bromo-2-(trichloromethoxy)benzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4BrCl3O/c8-5-3-1-2-4-6(5)12-7(9,10)11/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFPNIVQUXPTMKM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC(Cl)(Cl)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4BrCl3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromo-2-(trichloromethoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Chloro-N-(4-{[(6-chloropyridazin-3-yl)amino]sulfonyl}phenyl)propanamide](/img/structure/B1402082.png)
![Ethyl 4-{3-[(cyclopropylmethyl)amino]-2,5-dioxopyrrolidin-1-yl}benzoate](/img/structure/B1402083.png)



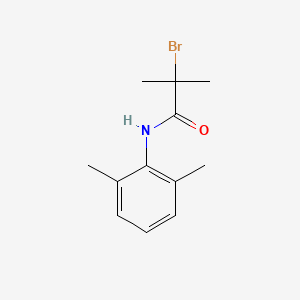

![Ethyl 2-[(3-aminophenyl)thio]isonicotinate](/img/structure/B1402093.png)
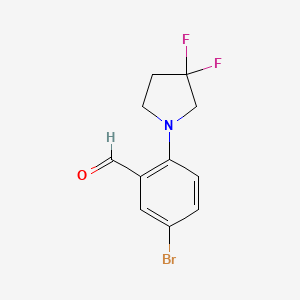
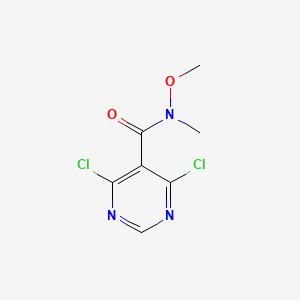
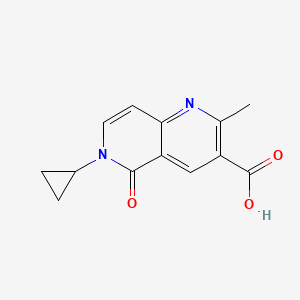
![Ethyl 2-[(4-aminophenyl)thio]isonicotinate](/img/structure/B1402103.png)
